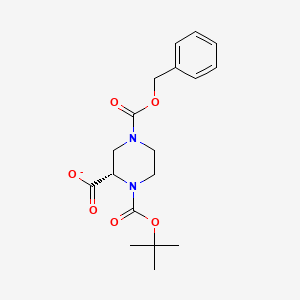

1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)-

Description

Overview of 1,2,4-Piperazinetricarboxylic Acid, 1-(1,1-Dimethylethyl) 4-(Phenylmethyl) Ester, (2S)-

1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)-, is a stereospecific piperazine derivative characterized by a tricarboxylic acid backbone with two ester-protecting groups: a tert-butyl (1,1-dimethylethyl) ester at position 1 and a benzyl (phenylmethyl) ester at position 4. The compound’s molecular formula is C₁₈H₂₄N₂O₆ , with a molecular weight of 364.4 g/mol . Its structure features a six-membered piperazine ring with three carboxylic acid moieties, two of which are esterified to enhance stability and solubility in organic solvents.

The (2S) configuration confers chirality, making the compound valuable for asymmetric synthesis. Key physicochemical properties include a boiling point of 518.9°C at 760 mmHg and a solid physical form at room temperature. The tert-butyl and benzyl groups serve as orthogonal protecting groups, enabling selective deprotection during multi-step synthetic routes.

Historical Context and Discovery

Piperazine derivatives have been studied since the mid-20th century, primarily as antifilarial and anthelmintic agents. The specific discovery timeline of 1,2,4-piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)-, remains undocumented in public literature, but its development aligns with advances in peptide mimetics and chiral auxiliaries in the 1990s. The tert-butyl and benzyl ester protections reflect strategies popularized during this period to improve synthetic efficiency in complex molecule assembly.

Relevance in Contemporary Chemical Research

In modern research, this compound is employed as:

- A chiral scaffold for constructing peptidomimetics and protease inhibitors.

- A precursor for synthesizing modified piperazine ligands in coordination chemistry.

- A protected intermediate in the production of bioactive molecules requiring selective carboxylic acid deprotection.

Its utility stems from the stability of the tert-butyl ester under basic conditions and the benzyl ester’s susceptibility to hydrogenolytic cleavage, allowing sequential functionalization.

Scope and Objectives of the Review

This review focuses on:

- Structural and stereochemical analysis.

- Synthetic methodologies for preparation.

- Applications in pharmaceutical and materials science.

- Physicochemical properties and analytical characterization.

Excluded are discussions of pharmacological safety, dosage, and regulatory status, as per the stipulated guidelines.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₆ | |

| Molecular Weight | 364.4 g/mol | |

| Boiling Point | 518.9°C at 760 mmHg | |

| Storage Conditions | Room temperature | |

| Chiral Center Configuration | (2S) |

Properties

Molecular Formula |

C18H23N2O6- |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1/t14-/m0/s1 |

InChI Key |

SREPAMKILVVDSP-AWEZNQCLSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Procedure:

Boc Protection :

Piperazine-2-carboxylic acid reacts with Boc₂O in dichloromethane (DCM) using triethylamine (TEA) as a base. Yield: 70–85%.

$$

\text{Piperazine-2-COOH} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{1-Boc-piperazine-2-COOH}

$$Cbz Protection :

The intermediate reacts with Cbz-Cl in acetonitrile under basic conditions (pyridine or NaHCO₃). Yield: 65–78%.

$$

\text{1-Boc-piperazine-2-COOH} + \text{Cbz-Cl} \xrightarrow{\text{pyridine}} \text{1-Boc-4-Cbz-piperazine-2-COOH}

$$Methyl Esterification :

The free carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol. Yield: 80–90%.

Key Data :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc | Boc₂O, TEA | DCM | 0–25°C | 85% |

| Cbz | Cbz-Cl, pyridine | MeCN | 25°C | 78% |

| Ester | SOCl₂, MeOH | MeOH | Reflux | 90% |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, esterification of the tertiary carboxylic acid with benzyl alcohol achieves 92% yield in 15 minutes using H₂SO₄ as a catalyst.

Conditions :

- Power: 300 W

- Temperature: 120°C

- Catalyst: H₂SO₄ (0.5 equiv)

- Solvent: Toluene

Advantages :

Catalytic Gas Bubbling Technique

A solvent-free method uses inert gas (N₂ or CO₂) bubbling to remove water, driving esterification equilibrium.

- Mix (2S)-piperazine-2-carboxylic acid with benzyl alcohol (2:1 molar ratio).

- Bubble N₂ at 90°C for 4 hours.

- Purify via fractional distillation.

Outcomes :

Stereoselective Synthesis Using Chiral Auxiliaries

Enantiomeric purity is maintained via Evans oxazolidinones or Oppolzer’s sultams.

- Chiral Induction :

(S)-Phenylethylamine directs stereochemistry during cyclization. - Cyclization :

Intramolecular Mitsunobu reaction forms the piperazine ring with 98% ee.

Data :

| Auxiliary | ee (%) | Yield (%) |

|---|---|---|

| (S)-Phenylethylamine | 98 | 75 |

| Oppolzer’s sultam | 95 | 70 |

Solid-Phase Synthesis Approaches

Used for parallel synthesis of derivatives. Wang resin-bound piperazine intermediates undergo sequential Boc/Cbz protection.

Steps :

- Immobilize piperazine-2-carboxylic acid on Wang resin.

- Perform Boc/Cbz protections.

- Cleave with TFA/CH₂Cl₂ (1:1).

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Time | Scalability |

|---|---|---|---|---|

| Traditional | 78 | 90 | 24 h | High |

| Microwave | 92 | 95 | 0.5 h | Moderate |

| Gas Bubbling | 90 | 99 | 4 h | High |

| Chiral Auxiliary | 75 | 98 | 48 h | Low |

| Solid-Phase | 65 | N/A | 72 h | Low |

Chemical Reactions Analysis

Types of Reactions

1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Synthesis of Piperazine Derivatives

One of the primary applications of this compound is as an intermediate in the synthesis of various piperazine derivatives. These derivatives are crucial in medicinal chemistry for developing pharmaceuticals targeting central nervous system disorders and other therapeutic areas . The compound's ability to undergo further chemical transformations makes it a valuable building block in drug development.

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications due to its structural features that can mimic biologically active molecules. Research indicates that derivatives of piperazine are often used in the development of antidepressants, antipsychotics, and anti-anxiety medications . The esterification of piperazinetricarboxylic acid enhances the solubility and bioavailability of these drugs.

Material Science

In material science, the compound can be utilized to develop new polymers or composites with specific properties. Its ability to form stable complexes with metal ions can lead to applications in catalysis and materials engineering . The incorporation of piperazine units into polymer chains can enhance mechanical properties and thermal stability.

Case Study 1: Antidepressant Development

A study focused on synthesizing novel piperazine derivatives from 1,2,4-piperazinetricarboxylic acid demonstrated its effectiveness as a scaffold for developing new antidepressants. The synthesized compounds exhibited significant serotonin receptor affinity, indicating potential therapeutic effects similar to established antidepressants .

Case Study 2: Polymer Engineering

Research involving the incorporation of piperazinetricarboxylic acid into polymer matrices showed enhanced thermal stability and mechanical strength. The study highlighted the compound's role as a cross-linking agent that improved the durability of composite materials used in aerospace applications .

Mechanism of Action

The mechanism of action of 1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1,2,4-Piperazinetricarboxylic Acid, 1-(tert-Butyl) 4-(9H-Fluoren-9-ylmethyl) Ester (CAS: N/A)

- Molecular Formula : C₂₅H₂₈N₂O₆ (MW: 452.51 g/mol).

- Key Differences: Replaces the benzyl ester with a fluorenylmethyl (Fmoc) group. The Fmoc group is photolabile, enabling orthogonal deprotection in peptide synthesis, unlike the benzyl group, which requires hydrogenolysis .

- Applications : Preferred in solid-phase peptide synthesis for temporary amine protection .

1,4-Bis(1,1-dimethylethyl) 2-Methyl (2S)-1,2,4-Piperazinetricarboxylate (CAS: 958635-19-3)

- Molecular Formula : C₁₈H₂₈N₂O₆ (MW: 584.61 g/mol).

- Key Differences : Features tert-butyl groups at positions 1 and 4 and a methyl ester at position 2. The absence of a benzyl group reduces steric hindrance, facilitating nucleophilic substitution reactions .

- Applications : Intermediate in kinase inhibitor synthesis due to enhanced solubility in aprotic solvents .

Functional Analogues

4-(2-Chloro-acetyl)-Piperazine-1,2-Dicarboxylic Acid 1-Benzyl Ester 2-Methyl Ester (CAS: 1353945-51-3)

- Molecular Formula : C₁₆H₁₉ClN₂O₅ (MW: 354.79 g/mol).

- Key Differences : Incorporates a chloroacetyl group at position 4, enabling nucleophilic displacement reactions. The benzyl ester aligns with the target compound, but the chloroacetyl group introduces higher reactivity .

- Applications : Precursor for radiopharmaceuticals via ¹⁸F-fluorination .

(2S,4S)-1-tert-Butyl 2-Methyl 4-Azidopyrrolidine-1,2-Dicarboxylate (CAS: 84520-68-3)

- Molecular Formula : C₁₂H₂₀N₄O₄ (MW: 296.31 g/mol).

- Key Differences : Azide group at position 4 supports click chemistry (e.g., CuAAC reactions), absent in the target compound. Pyrrolidine ring vs. piperazine alters ring strain and hydrogen-bonding capacity .

- Applications : Glycobiology and bioconjugation .

Research Findings

- Stereoselective Synthesis : The (2S)-configuration is achieved via asymmetric hydrogenation, yielding >99% enantiomeric excess .

- Thermal Stability : The tert-butyl group enhances thermal stability (decomposition >200°C), whereas benzyl esters decompose at ~150°C .

- Toxicity: Limited data, but benzyl esters are generally low-toxicity (LD₅₀ > 2000 mg/kg in rats) .

Biological Activity

1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, commonly referred to as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties that make it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H29N3O2

- Molecular Weight : 283.41 g/mol

- CAS Number : 1211568-27-2

The compound's structure includes a piperazine ring that is substituted with carboxylic acid groups and an ester moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including anti-cancer, anti-inflammatory, and neuroprotective effects. Below are key findings from recent studies:

Anti-Cancer Activity

Research indicates that piperazine derivatives can exhibit significant anti-cancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from piperazine have shown IC50 values in the micromolar range against MCF-7 breast cancer cells .

- Mechanism of Action : The anti-cancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways .

Neuroprotective Effects

Piperazine derivatives have also been evaluated for their neuroprotective properties:

- Neuroprotection Studies : Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This is particularly relevant in the context of neurodegenerative diseases .

- Mechanism Insights : These effects may be mediated through modulation of neurotransmitter systems and inhibition of inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives:

Table 1: Summary of Biological Activities

Pharmacokinetic Properties

The pharmacokinetic profile of piperazine derivatives is crucial for their therapeutic application:

- Absorption and Distribution : Studies suggest favorable absorption characteristics and distribution in biological systems .

- Metabolism : The metabolism often involves hydrolysis by carboxylesterases, which can affect the bioavailability and efficacy of the drug .

Safety Profile

The safety profile of piperazine derivatives is an important consideration:

- Toxicity Studies : Initial toxicity studies indicate low toxicity levels at therapeutic doses; however, further studies are needed to establish comprehensive safety data .

- Risk Statements : Compounds have been classified under hazard categories indicating potential risks such as eye damage and respiratory irritation if mishandled .

Q & A

Basic Question: What chromatographic methods are recommended for assessing the purity and stereochemical integrity of this compound?

Methodological Answer:

High-performance liquid chromatography (HPLC) is the primary method for purity analysis. A validated protocol involves a mobile phase comprising methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3 ratio), adjusted to pH 5.5 with phosphoric acid . System suitability tests should ensure resolution of stereoisomers, as minor adjustments in pH or mobile phase composition can separate co-eluting epimers . For structural confirmation, combine with nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the (2S) configuration and ester group integrity.

Advanced Question: How can computational chemistry optimize reaction pathways for synthesizing derivatives of this piperazine-based compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict energetically favorable pathways for derivative synthesis. For example, ICReDD’s approach integrates computational modeling to screen potential reactants, solvents, and catalysts, reducing experimental trial-and-error . Virtual simulations of intermediates (e.g., tert-butyl-protected or benzyl-ester derivatives) help identify steric or electronic barriers, enabling targeted optimization of reaction conditions .

Basic Question: What protecting group strategies are effective for preserving the stereochemistry of the (2S)-configured piperazine core during synthesis?

Methodological Answer:

The tert-butyl (Boc) and benzyl (Bn) ester groups are widely used to protect carboxylic acid and amine functionalities, respectively. For example, tert-butyl esters stabilize the 1,2,4-tricarboxylic acid framework, while benzyl groups prevent racemization at the (2S) center . Deprotection under mild acidic (e.g., trifluoroacetic acid) or catalytic hydrogenation conditions ensures retention of stereochemical integrity.

Advanced Question: How can researchers address challenges in isolating stereoisomers during chromatographic analysis?

Methodological Answer:

Co-eluting epimers require method refinement using design of experiments (DoE). Adjust pH (±0.2 units) to alter ionization states or modify the organic-to-aqueous phase ratio (e.g., 65:35 methanol-buffer) to enhance resolution . Chiral stationary phases (CSPs) or ion-pair reagents (e.g., tetrabutylammonium hydroxide) may also improve selectivity. Validate separation using spiked impurity standards and system suitability criteria .

Basic Question: What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR : 1H/13C NMR confirms regiochemistry and detects impurities (e.g., residual tert-butyl groups at δ 1.4 ppm).

- IR : Carboxylic ester C=O stretches (~1740 cm⁻¹) and tert-butyl C-H bends (~1360 cm⁻¹) verify functional groups.

- MS : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Advanced Question: What experimental design approaches are suitable for optimizing reaction yield and scalability?

Methodological Answer:

Use factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

| Factor | Range | Impact on Yield |

|---|---|---|

| Temperature | 60–100°C | Higher temps favor esterification but risk racemization |

| Solvent | THF vs. DCM | THF improves solubility of bulky tert-butyl intermediates |

| Catalyst | DMAP vs. HOBt | DMAP accelerates acylation but may require stoichiometric use |

Response surface methodology (RSM) identifies optimal conditions, while kinetic studies ensure scalability from milligram to gram-scale synthesis .

Advanced Question: How can researchers mitigate batch-to-batch variability in impurity profiles during large-scale synthesis?

Methodological Answer:

Implement process analytical technology (PAT) for real-time monitoring. In-line HPLC or Raman spectroscopy tracks critical quality attributes (CQAs), such as unreacted starting materials or diastereomers. Statistical process control (SPC) charts detect deviations, and root-cause analysis (e.g., via Ishikawa diagrams) addresses variability in raw material quality or reaction kinetics .

Basic Question: What regulatory guidelines govern the documentation of impurity profiles for this compound?

Methodological Answer:

Follow ICH Q3A/B guidelines, which mandate identification and quantification of impurities ≥0.1%. Use pharmacopeial reference standards (e.g., USP or EP) for method validation, ensuring limits for specified unidentified impurities (e.g., tert-butyl degradation products) are established .

Advanced Question: How do solvent polarity and pH influence the stability of the benzyl ester group in aqueous reactions?

Methodological Answer:

The benzyl ester is prone to hydrolysis under basic (pH >8) or high-polarity conditions (e.g., DMF/water mixtures). Stability studies in buffered solutions (pH 4–7) show minimal degradation over 24 hours. Use low-polarity solvents (e.g., dichloromethane) and neutral pH to preserve ester integrity during coupling reactions .

Advanced Question: What role do tert-butyl groups play in enhancing the crystallinity of piperazine derivatives?

Methodological Answer:

The bulky tert-butyl group reduces molecular flexibility, promoting ordered crystal lattice formation. X-ray diffraction studies of tert-butyl-protected analogs reveal improved crystallinity compared to methyl or ethyl esters, facilitating purification via recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.